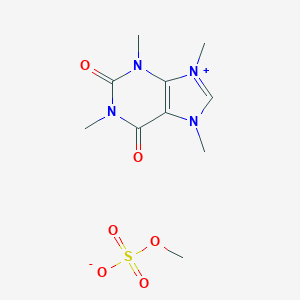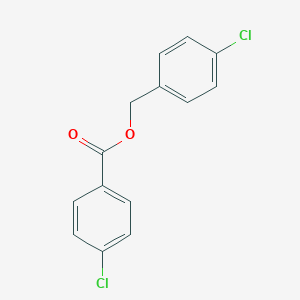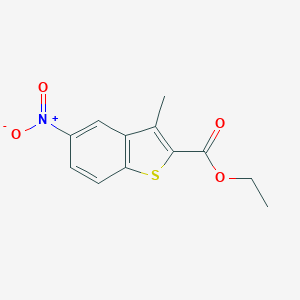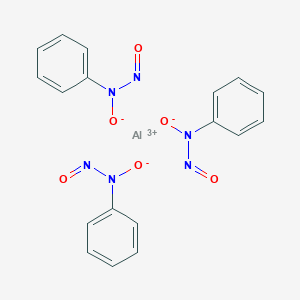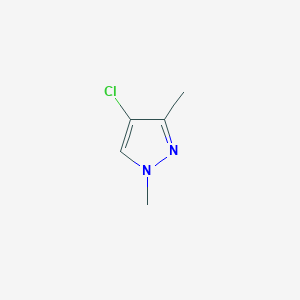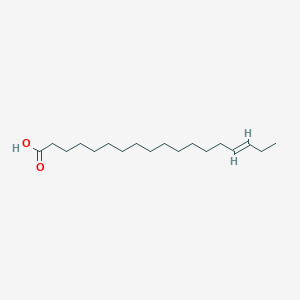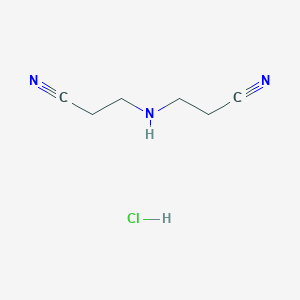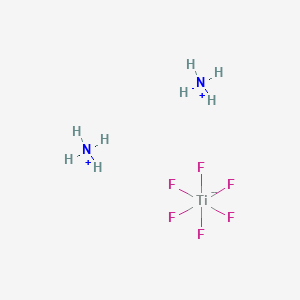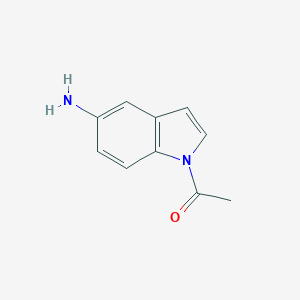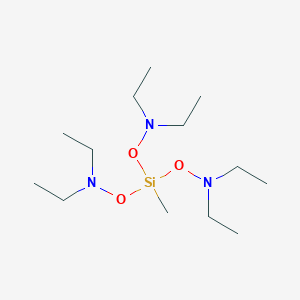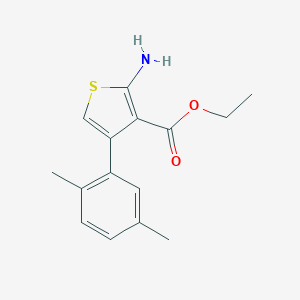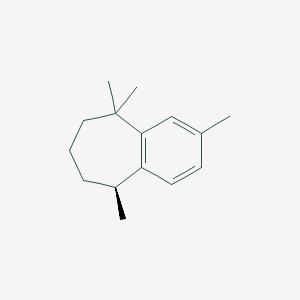
Tetrakis(3-methylphenyl) orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-methylphenyl) orthosilicate (TMPS) is a chemical compound that is widely used in scientific research. It is a type of organosilicon compound that contains silicon, carbon, and oxygen atoms. TMPS is a colorless and odorless liquid that is soluble in organic solvents such as ethanol and acetone. TMPS is used in various fields of scientific research, including chemistry, biology, and materials science.
Wirkmechanismus
Tetrakis(3-methylphenyl) orthosilicate reacts with hydroxyl groups on the surface of materials to form covalent bonds. This cross-linking reaction results in the formation of a network of organic-inorganic hybrid materials. The network structure enhances the mechanical, thermal, and chemical properties of the materials. Tetrakis(3-methylphenyl) orthosilicate can also react with other functional groups, such as amino and carboxyl groups, to modify the surface properties of materials.
Biochemical and Physiological Effects:
Tetrakis(3-methylphenyl) orthosilicate is not intended for use in biochemical or physiological applications and has not been extensively studied for these purposes. Therefore, there is limited information available on the biochemical and physiological effects of Tetrakis(3-methylphenyl) orthosilicate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tetrakis(3-methylphenyl) orthosilicate in lab experiments include its high reactivity, low toxicity, and ease of use. Tetrakis(3-methylphenyl) orthosilicate is also compatible with a wide range of organic solvents, making it a versatile cross-linking agent. However, the limitations of using Tetrakis(3-methylphenyl) orthosilicate include its sensitivity to moisture and air, which can affect the yield and quality of the final product. Tetrakis(3-methylphenyl) orthosilicate also requires careful handling due to its corrosive nature.
Zukünftige Richtungen
For Tetrakis(3-methylphenyl) orthosilicate research include the development of new synthesis methods, the optimization of reaction conditions, and the exploration of new applications in materials science, chemistry, and biology. Tetrakis(3-methylphenyl) orthosilicate can be used to modify the surface properties of a wide range of materials, including metals, ceramics, and polymers. The development of new Tetrakis(3-methylphenyl) orthosilicate-based materials with enhanced properties could have significant implications for various industries, including aerospace, electronics, and biomedical engineering.
Synthesemethoden
Tetrakis(3-methylphenyl) orthosilicate can be synthesized by reacting 3-methylphenol with silicon tetrachloride in the presence of a catalyst. The reaction produces Tetrakis(3-methylphenyl) orthosilicate and hydrogen chloride gas. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane. The yield of Tetrakis(3-methylphenyl) orthosilicate is dependent on the reaction conditions, such as the temperature, pressure, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-methylphenyl) orthosilicate is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of hybrid organic-inorganic materials. Tetrakis(3-methylphenyl) orthosilicate can be used to modify the surface properties of materials, such as glass, ceramics, and polymers. Tetrakis(3-methylphenyl) orthosilicate can also be used as a precursor for the synthesis of other organosilicon compounds.
Eigenschaften
CAS-Nummer |
16714-54-8 |
|---|---|
Produktname |
Tetrakis(3-methylphenyl) orthosilicate |
Molekularformel |
C28H28O4Si |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
tetrakis(3-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |
InChI-Schlüssel |
RBFQPMLNHAHWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Kanonische SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Andere CAS-Nummern |
16714-54-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



